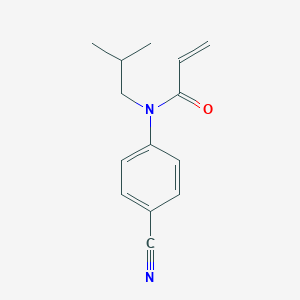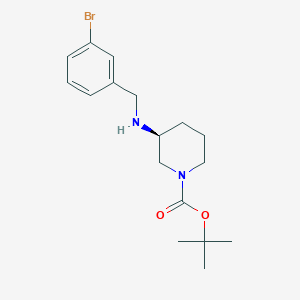![molecular formula C20H13Cl3N2O B2389533 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-75-6](/img/structure/B2389533.png)
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, also known as 6-chloro-2-phenyl-1H-1,3-benzimidazole (6-CPB), is a heterocyclic compound that has been studied extensively for its potential applications in biomedicine. 6-CPB is a member of the benzimidazole family and is a derivative of the widely used drug chloramphenicol. 6-CPB has been found to possess a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 6-CPB has been studied for its ability to modulate the activity of enzymes involved in drug metabolism and for its potential role in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
6-CPB has been studied extensively for its potential applications in biomedicine. 6-CPB has been found to possess a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer activities. 6-CPB has been studied for its ability to modulate the activity of enzymes involved in drug metabolism and for its potential role in the treatment of neurological disorders. In addition, 6-CPB has been investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Wirkmechanismus
The exact mechanism of action of 6-CPB is not yet fully understood. However, it has been suggested that 6-CPB may act by inhibiting the activity of enzymes involved in drug metabolism, such as cytochrome P450, and by modulating the activity of the neurotransmitter GABA. In addition, 6-CPB has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities.
Biochemical and Physiological Effects
6-CPB has been found to possess a variety of biochemical and physiological effects. 6-CPB has been shown to possess antimicrobial activity and to modulate the activity of enzymes involved in drug metabolism. In addition, 6-CPB has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. 6-CPB has also been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-CPB in laboratory experiments include its relative ease of synthesis, its low cost, and its wide range of biological activities. In addition, 6-CPB is a well-studied compound, with a wealth of literature available on its structure, synthesis, and biological activities. The main limitation of using 6-CPB in laboratory experiments is its potential toxicity, as it has been found to possess cytotoxic and genotoxic properties.
Zukünftige Richtungen
Future research on 6-CPB should focus on further elucidating its mechanism of action and exploring its potential applications in biomedicine. In addition, further research should be conducted to assess the safety and efficacy of 6-CPB for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Furthermore, further studies should be conducted to investigate the potential toxicity of 6-CPB and to develop safer and more effective derivatives of 6-CPB. Finally, further research should be conducted to explore the potential applications of 6-CPB in the fields of agriculture, food science, and veterinary medicine.
Synthesemethoden
6-CPB can be synthesized in various ways, including via a Grignard reaction, a Wittig reaction, or a Heck reaction. The Grignard reaction is the most commonly used method for the synthesis of 6-CPB. This reaction involves the addition of a Grignard reagent to a halogenated benzene ring to form the desired product. The Wittig reaction is another method for the synthesis of 6-CPB and involves the use of a phosphonium salt and a carbonyl compound in the presence of a base. The Heck reaction is an efficient method for the synthesis of 6-CPB and involves the use of a palladium-catalyzed coupling reaction.
Eigenschaften
IUPAC Name |
6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGKPVZMQVLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

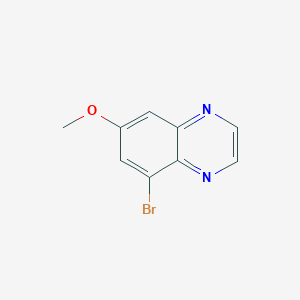

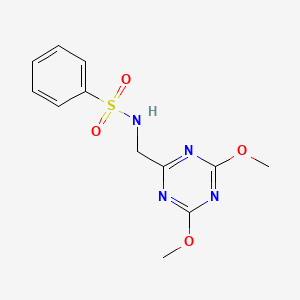
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)

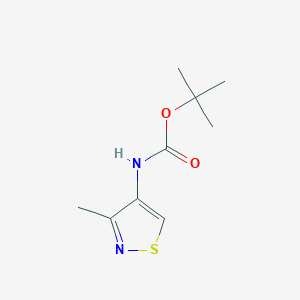

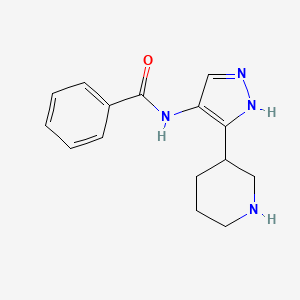

![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
